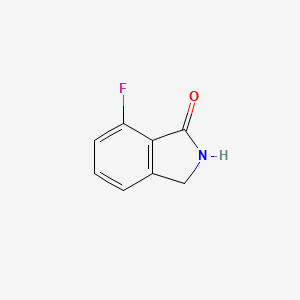
4-(3-aminopropoxy)-6-methyl-2H-pyran-2-one hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial and Anticoccidial Activity
Research into derivatives of pyran-2-one, such as 5-amino-5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-ones, shows significant antimicrobial and anticoccidial activities. These compounds, through a Michael type addition and subsequent reduction, exhibit in vitro antimicrobial activities comparable to their starting materials and are notably more active as coccidiostats. Specifically, dimethylamino derivatives demonstrated high efficacy as coccidiostats when administered to chickens, providing total protection against Eimeria tenella (Georgiadis, 1976).
Synthetic Methodologies
A novel ultrasound-mediated synthesis method for 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives has been developed. This method offers advantages such as simple work-up, shorter reaction times, and higher yields, highlighting a more efficient and environment-friendly protocol for synthesizing pyran-2-one derivatives (Wang et al., 2011).
Material Science and Catalysis
In the field of material science, pyran-2-one derivatives have been evaluated for their corrosion inhibition performance on mild steel in acidic media. Novel derivatives such as (E)-4-hydroxy-6-methyl-3-(1-(phenylimino) ethyl)-2H-pyran-2-one demonstrated significant inhibition, reaching up to 90% efficiency, showcasing their potential as corrosion inhibitors. These findings are supported by electrochemical methods and theoretical studies, which suggest that these inhibitors operate through chemisorption and follow the Langmuir adsorption isotherm (El Hattak et al., 2021).
Propriétés
IUPAC Name |
4-(3-aminopropoxy)-6-methylpyran-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c1-7-5-8(6-9(11)13-7)12-4-2-3-10;/h5-6H,2-4,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIWGMWOTVKGEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate](/img/structure/B1446740.png)

![6-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1446744.png)


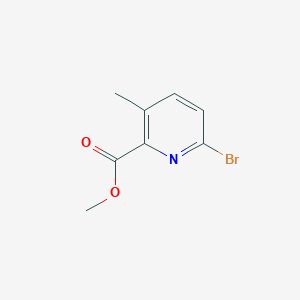
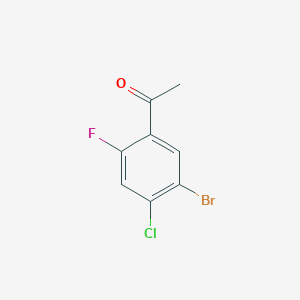
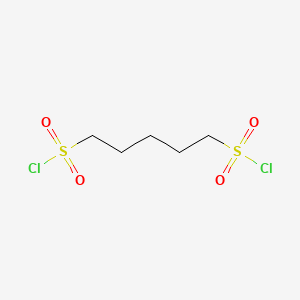
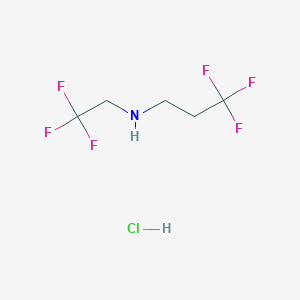
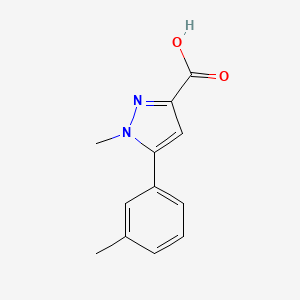
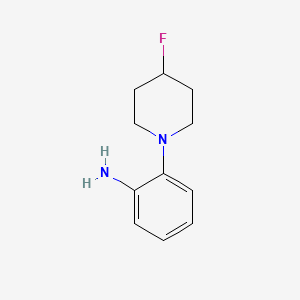
![1-(8-Fluoroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1446759.png)
![tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B1446762.png)
